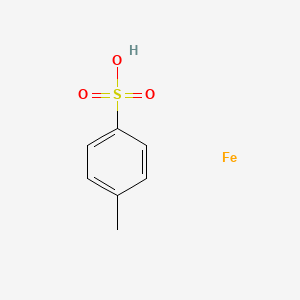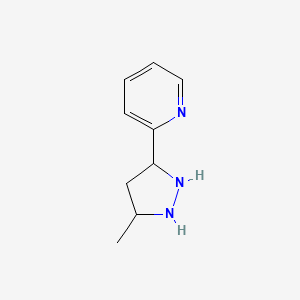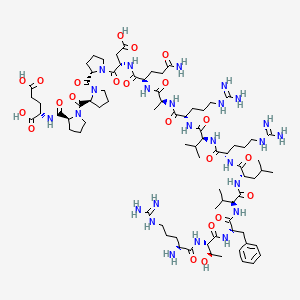
Tapderimotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tapderimotide is a synthetic peptide with the molecular formula C79H129N25O22 . It is known for its role as a telomerase reverse transcriptase (TERT) inhibitor , making it a significant compound in the field of cancer research . This compound has been designated as an orphan medicine for the treatment of mesothelioma .
Vorbereitungsmethoden
The synthesis of Tapderimotide involves complex peptide synthesis techniques. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general peptide synthesis methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) . These methods typically involve the sequential addition of amino acids to a growing peptide chain, using protecting groups to prevent unwanted reactions .
Industrial production of this compound would likely involve large-scale peptide synthesizers and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Tapderimotide, like other peptides, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT, TCEP), and protecting groups (e.g., Fmoc, Boc) for amino acids . The major products formed from these reactions depend on the specific modifications made to the peptide sequence.
Wissenschaftliche Forschungsanwendungen
Tapderimotide has several scientific research applications, particularly in the fields of:
Wirkmechanismus
Tapderimotide exerts its effects by inhibiting telomerase reverse transcriptase (TERT) , an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes . By inhibiting TERT, this compound can induce telomere shortening, leading to cellular senescence and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Tapderimotide can be compared with other TERT inhibitors and synthetic peptides used in cancer research. Some similar compounds include:
Alrefimotide: Another synthetic peptide used in cancer vaccines.
Riletamotide: A synthetic peptide with similar applications in immunotherapy.
This compound’s uniqueness lies in its specific sequence and mechanism of action, which targets TERT more effectively than some other compounds .
Eigenschaften
Molekularformel |
C79H129N25O22 |
|---|---|
Molekulargewicht |
1781.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C79H129N25O22/c1-39(2)36-50(96-71(120)60(41(5)6)100-68(117)51(37-44-18-10-9-11-19-44)97-72(121)61(43(8)105)101-63(112)45(80)20-12-30-88-77(82)83)67(116)93-47(22-14-32-90-79(86)87)66(115)99-59(40(3)4)70(119)94-46(21-13-31-89-78(84)85)64(113)91-42(7)62(111)92-48(26-28-56(81)106)65(114)98-52(38-58(109)110)73(122)103-34-16-24-54(103)75(124)104-35-17-25-55(104)74(123)102-33-15-23-53(102)69(118)95-49(76(125)126)27-29-57(107)108/h9-11,18-19,39-43,45-55,59-61,105H,12-17,20-38,80H2,1-8H3,(H2,81,106)(H,91,113)(H,92,111)(H,93,116)(H,94,119)(H,95,118)(H,96,120)(H,97,121)(H,98,114)(H,99,115)(H,100,117)(H,101,112)(H,107,108)(H,109,110)(H,125,126)(H4,82,83,88)(H4,84,85,89)(H4,86,87,90)/t42-,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1 |
InChI-Schlüssel |
XSYOYMGIWRDJPN-BCAZZCMPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


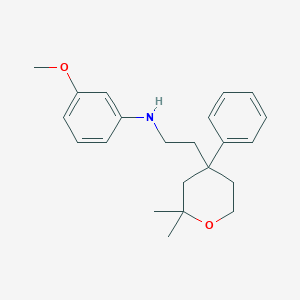
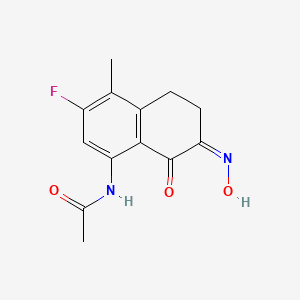
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)
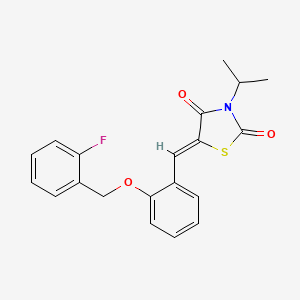
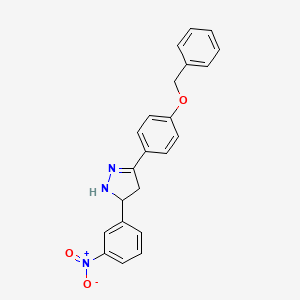
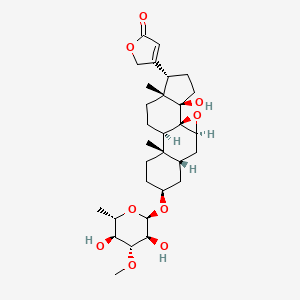
![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)
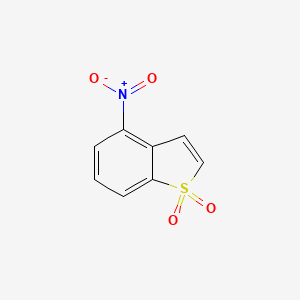
![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)
